Methyl 2-aminobenzoxazole-4-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthetic route for Methyl 2-aminobenzoxazole-4-carboxylate involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. Detailed synthetic strategies and reaction conditions can be found in relevant literature .

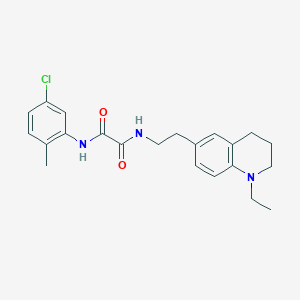

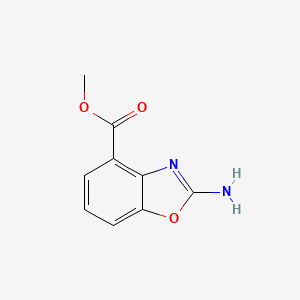

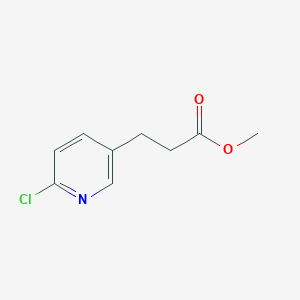

Molecular Structure Analysis

The compound’s molecular structure consists of a benzoxazole ring fused with a carboxylate group. The nitrogen atom in the benzoxazole ring is substituted with a methyl group. The arrangement of atoms and bonds can be visualized using molecular modeling software or by referring to structural diagrams .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

- Biological Activities : The compound exhibits a broad substrate scope and functionalization potential. It has been linked to several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

- Substituent Effects : The presence of specific substituents on the benzoxazole ring influences its inhibitory activity. For instance, 4-methyl and 5-chloro substituents showed the highest inhibitory activity for AChE and BuChE, respectively .

- Ionic Liquid-Catalyzed Oxidative Amination : Researchers have developed a green and efficient method for the direct oxidative amination of benzoxazoles using heterocyclic ionic liquid as a catalyst. This method yields 2-aminobenzoxazoles with good to excellent yields .

- Diverse Synthetic Methodologies : Various synthetic pathways exist for benzoxazole derivatives using 2-aminophenol. These include reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different conditions and catalysts (nanocatalysts, metal catalysts, and ionic liquid catalysts) .

- Economical and Simple Operation : Some of these methods offer benefits such as ambient conditions, the use of green solvents, and straightforward operations .

- Chloromethyl-Benzoimidazole Derivatives : The synthesis of designed benzoxazole derivatives involves intermediates like 2-(chloromethyl)-1H-benzo[d]imidazole. This compound is obtained through a reaction between ortho-phenylenediamine, chloroacetic acid, and hydrochloric acid .

Medicinal Chemistry and Drug Discovery

Inhibitory Activity Against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Green Synthesis and Catalysis

Synthetic Strategies and Pathways

Design and Synthesis of Derivatives

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2-aminobenzoxazole-4-carboxylate is a derivative of benzoxazole, a heterocyclic compound that has been found to exhibit a wide spectrum of pharmacological activities Benzoxazole derivatives have been reported to interact with various biological targets such as 5-ht3 receptors , melatonin receptors , and Rho-kinase . These targets play crucial roles in various physiological processes, including neurotransmission, circadian rhythm regulation, and cellular signaling.

Mode of Action

For instance, they can act as antagonists, inhibiting the activity of their target proteins . The specific interaction of Methyl 2-aminobenzoxazole-4-carboxylate with its targets and the resulting changes would require further experimental investigation.

Biochemical Pathways

These could include pathways related to neurotransmission, inflammation, and cellular proliferation . The downstream effects of these interactions could potentially lead to various therapeutic outcomes, such as antimicrobial, anti-inflammatory, and anticancer effects .

Result of Action

Benzoxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities . These effects are likely the result of the compound’s interactions with its biological targets and the subsequent alterations in cellular processes.

Action Environment

The action, efficacy, and stability of Methyl 2-aminobenzoxazole-4-carboxylate could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature

Eigenschaften

IUPAC Name |

methyl 2-amino-1,3-benzoxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOWPIRBUDTROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

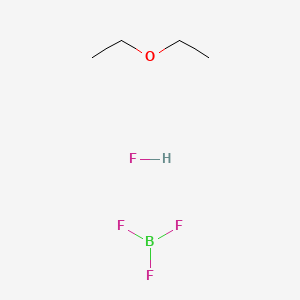

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2848649.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2848650.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2848653.png)

![2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2848666.png)

![3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2848667.png)